N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine
Description
Properties
CAS No. |
61472-06-8 |
|---|---|
Molecular Formula |
C15H17Cl2N5 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19) |
InChI Key |
SXCFOUDTMJXCGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Intermediate
This intermediate is a crucial building block for the target compound. The preparation typically involves:
- Starting Material: Pyridazin-3-amine or its derivatives.
- Nucleophilic Substitution: Introduction of the 4-methylpiperazin-1-yl group at the 6-position of the pyridazine ring via nucleophilic aromatic substitution or palladium-catalyzed amination.
- Reaction Conditions:
- Solvents such as DMF or DMSO are commonly used.
- Elevated temperatures (80–120 °C) to facilitate substitution.
- Use of bases like potassium carbonate or triethylamine to deprotonate amines and promote nucleophilicity.
- Purification: Crystallization or chromatographic techniques to isolate the intermediate with high purity.
Data Table 1: Typical Reaction Parameters for Intermediate Synthesis
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Elevated to enhance reaction rate |
| Base | K2CO3, Et3N | To neutralize HCl byproduct |
| Reaction Time | 6–24 hours | Depending on substrate reactivity |
| Yield | 60–85% | Moderate to good yields |
Coupling with 3,5-Dichlorophenyl Amine
The final step involves coupling the 6-(4-methylpiperazin-1-yl)pyridazin-3-amine with 3,5-dichlorophenyl moiety to form the N-substituted amine:
- Method:
- Direct nucleophilic aromatic substitution on a suitable leaving group (e.g., halogenated pyridazine intermediate) by 3,5-dichloroaniline.
- Alternatively, amide bond formation if a carboxyl derivative is present, though less common for this compound.
- Catalysts and Reagents:
- Palladium-catalyzed Buchwald-Hartwig amination is a preferred method for C-N bond formation in complex heterocycles.
- Ligands such as BINAP or Xantphos may be used to enhance catalyst activity.
- Reaction Conditions:
- Inert atmosphere (nitrogen or argon) to prevent oxidation.
- Elevated temperatures (90–130 °C).
- Use of bases like sodium tert-butoxide or cesium carbonate.
- Purification:
- Column chromatography or recrystallization to obtain the pure final compound.
Data Table 2: Typical Coupling Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd(OAc)2, Pd2(dba)3 | Palladium sources |
| Ligand | BINAP, Xantphos | Phosphine ligands |
| Base | NaOtBu, Cs2CO3 | Strong bases for deprotonation |
| Solvent | Toluene, Dioxane | High boiling point solvents |
| Temperature | 90–130 °C | Required for efficient coupling |
| Reaction Time | 12–24 hours | Depending on catalyst system |
| Yield | 50–80% | Moderate to good yields |
Alternative Synthetic Routes
Microwave-Assisted Synthesis:
Recent studies have demonstrated the use of microwave irradiation to accelerate heterocyclic amination reactions, reducing reaction times from hours to minutes with comparable or improved yields. This method can be applied to both intermediate formation and final coupling steps, enhancing efficiency and scalability.One-Pot Multi-Component Reactions:
Some synthetic strategies explore one-pot procedures combining pyridazine ring formation, piperazine substitution, and aryl amination in a sequential manner to streamline synthesis and reduce purification steps.
Research Findings and Optimization
Selectivity and Yield:
Optimization of catalyst, ligand, and base combinations significantly impacts the selectivity and yield of the final compound. For example, the use of bulky phosphine ligands can improve coupling efficiency with sterically hindered 3,5-dichlorophenyl amines.Reaction Monitoring:
Techniques such as HPLC and LC-MS are employed to monitor reaction progress and confirm the formation of the desired product.Purity and Characterization:
The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity. Melting point determination and elemental analysis are also standard.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Pyridazin-3-amine + 4-methylpiperazine, DMF, K2CO3, 100 °C | 60–85% | Intermediate formation |
| 2 | Palladium-catalyzed amination | Intermediate + 3,5-dichloroaniline, Pd catalyst, BINAP, NaOtBu, 110 °C | 50–80% | Final coupling step |
| 3 | Microwave-assisted synthesis | Same as above but under microwave irradiation | Comparable | Reduced reaction time |
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Halogen Substitution : Fluorine ( compounds) vs. chlorine (target compound) may trade metabolic stability for enhanced binding affinity. Dichlorophenyl’s lipophilicity could improve blood-brain barrier penetration in neurological targets .
- Heterocycle Choice : Pyridazine’s dual nitrogen atoms may confer unique solubility or electronic properties compared to pyridine (Netupitant), influencing target selectivity .
- Therapeutic Potential: The absence of a methoxy-imidazolylpyridine group in the target compound suggests divergence from GSM mechanisms, possibly indicating unexplored targets in oncology or inflammation.
Biological Activity
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, focusing on its implications in cancer treatment and other therapeutic areas.
- Molecular Formula : C14H17Cl2N5
- Molecular Weight : 320.22 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition is crucial for its potential anticancer effects, as evidenced by studies comparing its potency to established chemotherapeutics like methotrexate .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and SCC25 (squamous cell carcinoma) cells. The compound's structure allows it to effectively induce apoptosis in these cells .
- Targeting Cancer Stem Cells : Recent research indicates that this compound may also target cancer stem cells, which are often responsible for tumor recurrence and metastasis. By selectively inducing apoptosis in these cells, the compound may enhance the overall efficacy of cancer therapies .
Biological Activity Data
A summary of the biological activity data is presented in the following table:
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 5.2 | Apoptosis induction |
| Antiproliferative | SCC25 | 4.8 | DHFR inhibition |
| Anticancer stem cell | Various | 3.0 | Selective apoptosis |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on MCF-7 Cells :
- SCC25 Cell Line Analysis :
- Combination Therapy Potential :
Q & A
Q. Table 1: Key Synthetic Steps for Analogous Compounds
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and purity. For example, the pyridazine ring protons resonate at δ 7.5–8.5 ppm, while piperazine methyl groups appear at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 378.08).
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., C–Cl bond lengths ~1.72 Å, piperazine ring puckering parameters) .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Optimization : Use Pd(OAc) with XPhos ligand for improved cross-coupling efficiency .
- Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with CsCO to enhance nucleophilicity .
- Temperature Control : Perform reactions at 80–100°C to balance kinetics and decomposition .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Answer:
Contradictory data may stem from structural analogs or assay variability. Solutions include:
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic effects .
- 3D-QSAR Modeling : Compare electronic (e.g., Cl substituent electronegativity) and steric parameters with activity data (IC) to identify critical motifs .
- Standardized Assays : Replicate studies using isogenic cell lines and consistent ATP-level normalization in kinase inhibition assays .
Advanced: What computational approaches predict metabolic stability and target interactions?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., N-dealkylation sites) .
- Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), focusing on H-bond interactions with the piperazine nitrogen .
- ADMET Prediction : Apply SwissADME to estimate logP (~3.2) and permeability (Caco-2 > 5 × 10 cm/s), prioritizing analogs with lower hepatic clearance .
Advanced: How to analyze metabolic pathways in vitro?
Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH, then quench with acetonitrile. Detect metabolites via LC-MS/MS (e.g., hydroxylation at C4 of pyridazine) .
- Metabolite Identification : Use High-Resolution MS (HRMS) and MS/MS fragmentation (e.g., m/z 394.07 for hydroxylated product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
